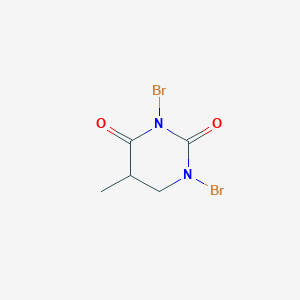
Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester is an organic compound with a complex structure It is a derivative of cyclopentanecarboxylic acid, featuring a methyl group, an oxo group, and a propenyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester can be achieved through several methods. One common approach involves the esterification of cyclopentanecarboxylic acid with propenyl alcohol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Another method involves the use of palladium-catalyzed hydrocarboxylation of cyclopentene, followed by esterification with propenyl alcohol. This method offers a more efficient route with higher yields .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, and ester derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The oxo group may also play a role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, methyl ester: This compound shares a similar structure but has a methyl ester group instead of a propenyl ester group.
Cyclopentanecarboxylic acid, 1-methyl-, methyl ester: Another similar compound with a methyl ester group and a methyl substituent.
Uniqueness
Cyclopentanecarboxylic acid, 1-methyl-2-oxo-, 2-propenyl ester is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
93494-18-9 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
prop-2-enyl 1-methyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-3-7-13-9(12)10(2)6-4-5-8(10)11/h3H,1,4-7H2,2H3 |
Clé InChI |
JDRBFICHSQGFTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1=O)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-](/img/structure/B13987653.png)

